N1-Phenylnaphthalene-1,8-diamine
Overview
Description
N1-Phenylnaphthalene-1,8-diamine is an organic compound with the molecular formula C16H14N2. It is a derivative of naphthalene, where the 1 and 8 positions on the naphthalene ring are substituted with amino groups, and one of these amino groups is further substituted with a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Phenylnaphthalene-1,8-diamine can be synthesized through the reduction of 1,8-dinitronaphthalene, which is obtained by the nitration of 1-nitronaphthalene . The reduction process typically involves the use of hydrazine hydrate as a reducing agent in the presence of a catalyst. The reaction is carried out in a solvent at elevated temperatures, followed by purification steps to isolate the desired product .
Industrial Production Methods
The industrial production of this compound involves a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes the sequential addition of a catalyst, dinitronaphthalene, and a solvent into a reaction vessel. The mixture is heated, and hydrazine hydrate is slowly added. The reaction is maintained at elevated temperatures for several hours, followed by cooling, filtration, and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N1-Phenylnaphthalene-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: It can be further reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted naphthalene derivatives with different functional groups.
Scientific Research Applications
N1-Phenylnaphthalene-1,8-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-Phenylnaphthalene-1,8-diamine involves its interaction with molecular targets and pathways. For instance, in cytotoxic activity studies, the compound interacts with specific proteins and enzymes, leading to the inhibition of cancer cell growth. Molecular docking studies have shown that it binds to critical amino acids in target proteins, affecting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,8-Diaminonaphthalene: A similar compound with two amino groups at the 1 and 8 positions of the naphthalene ring.
1,8-Bis(dimethylamino)naphthalene: Another derivative with dimethylamino groups at the 1 and 8 positions.
Uniqueness
N1-Phenylnaphthalene-1,8-diamine is unique due to the presence of a phenyl group attached to one of the amino groups. This structural feature imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. Its ability to form hybrid nanoflowers and its potential cytotoxic activity against cancer cells further highlight its uniqueness and importance in scientific research .
Properties
IUPAC Name |
1-N-phenylnaphthalene-1,8-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c17-14-10-4-6-12-7-5-11-15(16(12)14)18-13-8-2-1-3-9-13/h1-11,18H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPLCZFJGSTZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952746 | |
Record name | N~1~-Phenylnaphthalene-1,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30407-81-9 | |
Record name | 1-Amino-8-(N-phenylamino)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30407-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC149065 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~-Phenylnaphthalene-1,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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